Product packaging for 1-(2,3-Difluorophenyl)-1H-imidazole(Cat. No.:)

1-(2,3-Difluorophenyl)-1H-imidazole

Cat. No.: B12988657
M. Wt: 180.15 g/mol
InChI Key: MWWOWGYKMOLAEF-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Academic Research

The imidazole nucleus is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity. nih.gov This is attributed to its unique electronic properties, including its aromaticity, amphoteric nature (acting as both an acid and a base), and its capacity to engage in hydrogen bonding and coordination with metal ions. wikipedia.orgnih.gov

Table 1: Examples of Biologically Active Imidazole-Containing Compounds

CompoundTherapeutic Area
HistidineAmino Acid (Biological Building Block)
HistamineNeurotransmitter
KetoconazoleAntifungal
LosartanAntihypertensive
OmeprazoleProton Pump Inhibitor

Role of Fluorination in Molecular Design and Property Modulation

The strategic incorporation of fluorine into organic molecules is a widely employed tactic in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics.

In medicinal chemistry, fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Increased Lipophilicity: In some contexts, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting a molecule's ionization state at physiological pH and its interaction with biological targets.

Altered Conformation: Fluorine can influence molecular conformation through steric and electronic effects, which can lock a molecule into a bioactive shape.

Overview of 1-(2,3-Difluorophenyl)-1H-imidazole in Contemporary Chemical and Biological Research

While the broader class of fluorinated phenyl-imidazoles has garnered significant attention, specific research on the this compound isomer is limited in publicly available literature. Its CAS number is 1389313-63-6. organic-chemistry.org The focus of many studies has been on other isomers, such as those with 2,4-difluoro or 3,4-difluoro substitution patterns on the phenyl ring.

However, the synthesis of this compound can be achieved through established methods for N-arylation of imidazoles. Prominent among these are copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations. wikipedia.orgwikipedia.org These cross-coupling reactions enable the formation of the C-N bond between the imidazole nitrogen and the difluorophenyl ring.

Table 2: General Synthetic Methods for 1-Aryl-1H-imidazoles

Reaction NameCatalystTypical ReagentsDescription
Ullmann CondensationCopper (e.g., CuI, Cu2O)Aryl halide, Imidazole, BaseA classical method for forming C-N bonds, often requiring high temperatures. wikipedia.org
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)2) with a phosphine (B1218219) ligandAryl halide, Imidazole, BaseA versatile and widely used method that often proceeds under milder conditions than the Ullmann reaction. wikipedia.org

The biological potential of this compound can be inferred from studies on related difluorophenyl-imidazole derivatives. For instance, various fluorinated imidazole and benzimidazole (B57391) compounds have been investigated for their anticancer and antimicrobial activities. wikipedia.orggoogle.com The specific placement of the two fluorine atoms in the 2 and 3 positions of the phenyl ring would create a unique electronic and steric profile, which could lead to novel interactions with biological targets. Further research is necessary to fully elucidate the chemical and biological properties of this particular isomer and to determine its potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2 B12988657 1-(2,3-Difluorophenyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

1-(2,3-difluorophenyl)imidazole

InChI

InChI=1S/C9H6F2N2/c10-7-2-1-3-8(9(7)11)13-5-4-12-6-13/h1-6H

InChI Key

MWWOWGYKMOLAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N2C=CN=C2

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Routes to 1-(2,3-Difluorophenyl)-1H-imidazole

The construction of this compound can be achieved through two main strategies: building the imidazole (B134444) core with the difluorophenyl group already attached to a precursor, or forming the phenyl-imidazole bond in a separate step after the imidazole ring is synthesized.

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to synthesize highly substituted imidazoles in a single step. mdpi.comias.ac.in For the synthesis of this compound, a modified MCR approach could be envisioned where 2,3-difluoroaniline (B47769) is used as one of the key starting materials. A plausible MCR strategy would involve the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (such as formaldehyde), and 2,3-difluoroaniline, with a suitable nitrogen source like ammonium (B1175870) acetate.

A representative, though not explicitly documented for this specific product, MCR approach is the Radziszewski synthesis. In a hypothetical adaptation, the reaction would proceed as outlined in the table below.

Reactant 1Reactant 2Reactant 3Nitrogen SourceCatalyst/SolventProduct
GlyoxalFormaldehyde2,3-DifluoroanilineAmmonium AcetateAcetic AcidThis compound

This one-pot synthesis is advantageous due to its operational simplicity and the direct formation of the desired N-aryl imidazole. The use of green solvents and catalysts can further enhance the environmental friendliness of this approach. mdpi.comiau.ir

Stepwise strategies involve the initial synthesis of the imidazole ring followed by the introduction of the 2,3-difluorophenyl group. This approach allows for greater control and is often necessary when multi-component reactions are not feasible or lead to undesired byproducts. The key step in this strategy is the N-arylation of imidazole with a suitable 2,3-difluorophenyl source. Several powerful cross-coupling reactions are available for this transformation.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org In this method, imidazole is coupled with a 2,3-difluoro-substituted aryl halide, typically 1-bromo-2,3-difluorobenzene (B1273032) or 1-iodo-2,3-difluorobenzene. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

ImidazoleAryl HalideCopper SourceLigandBaseSolventTemperature (°C)
1H-Imidazole1-Bromo-2,3-difluorobenzeneCuI1,10-PhenanthrolineK2CO3DMF120-150
1H-Imidazole1-Iodo-2,3-difluorobenzeneCu2ON,N'-DimethylethylenediamineCs2CO3Toluene100-120

Buchwald-Hartwig Amination: A more contemporary and versatile method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgbeilstein-journals.org This reaction offers a broader substrate scope and generally proceeds under milder conditions compared to the traditional Ullmann reaction. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the coupling. nih.govnih.gov

ImidazoleAryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)
1H-Imidazole1-Bromo-2,3-difluorobenzenePd2(dba)3XPhosK3PO4Dioxane80-100
1H-Imidazole1-Chloro-2,3-difluorobenzenePd(OAc)2RuPhosNaOtBuToluene100-110

Chan-Lam Coupling: The Chan-Lam coupling provides an alternative copper-catalyzed approach that utilizes aryl boronic acids as the arylating agent. nih.govresearchgate.net This reaction is often performed under aerobic conditions and is known for its mildness and functional group tolerance. nih.gov

ImidazoleArylating AgentCopper SourceBaseSolventTemperature (°C)
1H-Imidazole2,3-Difluorophenylboronic acidCu(OAc)2PyridineDichloromethaneRoom Temperature

For the synthesis of this compound, stereoselectivity is not a concern as the product is achiral. However, regioselectivity is a critical aspect, particularly in the stepwise synthesis involving the N-arylation of the imidazole ring. Imidazole has two potentially reactive nitrogen atoms (N-1 and N-3). In an unsubstituted imidazole, these two nitrogens are equivalent due to tautomerism. However, if the imidazole is substituted, the arylation can occur at either nitrogen, leading to a mixture of regioisomers.

In the case of unsubstituted imidazole, the N-arylation will lead to a single product, this compound. However, the presence of substituents on the imidazole ring would necessitate careful control of the reaction conditions to achieve the desired regioselectivity. Palladium-catalyzed reactions, in particular, have shown high levels of N1-selectivity in the arylation of unsymmetrical imidazoles. nih.govmit.edu The choice of ligand and reaction conditions can significantly influence the regiochemical outcome. nih.gov

Mechanistic Investigations of this compound Formation Reactions

The copper-catalyzed Ullmann and Chan-Lam reactions are generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org The proposed mechanism for the Ullmann reaction involves the formation of a copper(I)-imidazolate species. nih.govacs.orgnih.gov This is followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. Reductive elimination from this intermediate then yields the N-arylated imidazole and regenerates the Cu(I) catalyst. rsc.org The Chan-Lam coupling is thought to follow a similar pathway, with the aryl boronic acid transmetalating with a copper(II) species. nih.gov

The palladium-catalyzed Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the imidazole. Deprotonation by a base forms a palladium-imidazolate complex, which undergoes reductive elimination to furnish the this compound and regenerate the Pd(0) catalyst. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. mdpi.com Several strategies can be employed to make the synthesis of this compound more environmentally benign.

Use of Greener Solvents: Replacing hazardous organic solvents like DMF and dioxane with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a key green chemistry approach. biomedres.us Some N-arylation reactions of imidazoles have been successfully carried out in aqueous media. researchgate.net

Catalyst Efficiency and Reusability: The use of highly efficient catalysts at low loadings minimizes waste. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive from a green chemistry perspective. ias.ac.in

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Multi-component reactions are inherently green as they maximize the incorporation of starting materials into the final product, leading to high atom economy. mdpi.com

Green Chemistry PrincipleApplication in Synthesis of this compound
PreventionDesigning synthetic routes to minimize waste generation.
Atom EconomyUtilizing multi-component reactions for direct synthesis.
Less Hazardous Chemical SynthesesUsing less toxic reagents and solvents.
Designing Safer ChemicalsThe target molecule itself may have a favorable toxicological profile.
Safer Solvents and AuxiliariesEmploying water, ethanol, or recyclable ionic liquids.
Design for Energy EfficiencyUsing microwave or ultrasonic irradiation to reduce reaction times.
Use of Renewable FeedstocksNot directly applicable from the provided information.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps.
CatalysisUsing highly efficient and recyclable catalysts (e.g., heterogeneous catalysts).
Design for DegradationNot directly applicable from the provided information.
Real-time analysis for Pollution PreventionMonitoring reaction progress to avoid byproduct formation.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize the risk of accidents.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(2,3-Difluorophenyl)-1H-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its molecular framework.

¹H NMR Analysis of this compound

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For this compound, one would expect to see signals corresponding to the protons on both the imidazole (B134444) and the difluorophenyl rings.

Imidazole Ring Protons: The three protons on the imidazole ring are chemically distinct and would appear as separate signals. The proton at the C2 position (between the two nitrogen atoms) typically appears most downfield due to the electron-withdrawing effect of the adjacent nitrogens. nist.govchemicalbook.com The protons at the C4 and C5 positions would appear at slightly higher fields, with their exact chemical shifts influenced by the phenyl ring's orientation. nist.govresearchgate.net

Difluorophenyl Ring Protons: The 2,3-difluorophenyl group has three aromatic protons. These protons would exhibit complex splitting patterns (multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The chemical shifts would be in the aromatic region, typically between 7.0 and 8.0 ppm.

Expected ¹H NMR Data

Proton Expected Chemical Shift (ppm) Expected Multiplicity
H2 (Imidazole) 7.8 - 8.2 Singlet (s) or Triplet (t)
H4/H5 (Imidazole) 7.1 - 7.5 Doublet (d) or Multiplet (m)

Note: This table represents expected values based on typical chemical shifts for imidazole and fluorinated phenyl rings. Actual experimental values may vary.

¹³C NMR Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Imidazole Ring Carbons: The three carbons of the imidazole ring (C2, C4, C5) would resonate at characteristic chemical shifts. The C2 carbon is typically found further downfield than C4 and C5. researchgate.netrsc.org

Difluorophenyl Ring Carbons: The six carbons of the phenyl ring would show six distinct signals. The carbons directly bonded to the fluorine atoms (C2' and C3') would exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The other carbons in the ring will also show smaller C-F couplings. rsc.org

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (ppm) Expected C-F Coupling
C2 (Imidazole) 135 - 145 No
C4/C5 (Imidazole) 115 - 130 No
C1' (Phenyl) 130 - 140 Yes
C2' (Phenyl) 148 - 155 (d) Yes (Large ¹JCF)
C3' (Phenyl) 148 - 155 (d) Yes (Large ¹JCF)

Note: This table represents expected values. The notation '(d)' indicates a doublet due to C-F coupling.

¹⁹F NMR for Fluorinated Moiety Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. man.ac.uk For this compound, the two fluorine atoms are in different chemical environments (ortho and meta to the imidazole substituent) and would therefore produce two distinct signals. These signals would appear as doublets due to coupling to each other (F-F coupling) and would also exhibit smaller couplings to the nearby protons. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard like CFCl₃. colorado.edu

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to trace the proton connectivity within the imidazole and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between the imidazole and difluorophenyl rings by showing correlations from the imidazole protons to the phenyl carbons and vice versa.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (C₉H₆F₂N₂), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum (HRMS) would be expected at a precise m/z value corresponding to its exact mass (180.0502). guidechem.com

The fragmentation pattern would likely involve the cleavage of the bond between the two rings, leading to fragments corresponding to the imidazole cation and the difluorophenyl radical, or vice versa.

Expected Key Mass Fragments

Fragment Structure
[C₉H₆F₂N₂]⁺ Molecular Ion
[C₆H₄F₂]⁺ Difluorophenyl cation

Note: This table lists plausible fragments based on the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and can be used to identify the presence of specific functional groups.

IR Spectroscopy: An IR spectrum would show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic and imidazole rings. The C-F bonds would also give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations, but with different intensity rules. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be very useful for identification.

While a published Raman spectrum for this specific compound is not available, analysis of related structures suggests that key vibrational modes would be readily observable. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Currently, there is no published experimental UV-Vis absorption data specifically for this compound. However, the electronic absorption properties of phenyl-imidazole derivatives are well-documented and can be used to predict the expected spectral characteristics.

Typically, the UV-Vis spectra of such compounds are characterized by π→π* electronic transitions originating from the aromatic phenyl and imidazole rings. For the parent 1-phenyl-1H-imidazole, these transitions result in absorption maxima in the ultraviolet region. The introduction of fluorine atoms on the phenyl ring, as in the title compound, is expected to induce a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. This effect is dependent on the interplay between the inductive (-I) and mesomeric (+M) effects of the fluorine substituents. Given that fluorine is in the ortho and meta positions, its electron-withdrawing inductive effect is likely to be more pronounced, potentially leading to a slight hypsochromic shift compared to the non-fluorinated analogue.

To provide a concrete analysis, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be required to calculate the theoretical absorption spectrum of this compound. Such calculations would provide predicted values for the maximum absorption wavelengths (λmax) and the corresponding molar extinction coefficients (ε).

Table 3.4.1: Predicted UV-Vis Spectral Data for this compound

Predicted TransitionPredicted λmax (nm)Predicted Molar Absorptivity (L·mol⁻¹·cm⁻¹)
π→π* (Imidazole)Data not availableData not available
π→π* (Phenyl)Data not availableData not available
Charge TransferData not availableData not available

Note: This table is a template for predicted data. No experimental or calculated values are currently available.

Single Crystal X-ray Diffraction Studies

A thorough search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals no deposited crystal structure for this compound. Therefore, a definitive analysis of its molecular geometry and intermolecular interactions based on experimental data is not possible at this time.

Determination of Molecular Geometry and Conformation of this compound

In the absence of experimental data, the molecular geometry of this compound can be predicted using computational modeling techniques. The key geometric parameter in N-aryl imidazoles is the torsion angle between the planes of the phenyl and imidazole rings. This angle is influenced by the steric hindrance imposed by the substituents on the phenyl ring. For 1-(2,6-disubstituted-phenyl)-1H-imidazoles, this torsion angle is typically large, often approaching 90°, to minimize steric clash. mdpi.com For the title compound with 2,3-difluoro substitution, a significant, though likely smaller, torsion angle would be expected compared to 2,6-disubstituted analogues.

Table 3.5.1.1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value
Phenyl-Imidazole Torsion Angle (°)Data not available
C-N Bond Lengths (Å)Data not available
C-C Bond Lengths (Å)Data not available
C-F Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available

Note: This table is a template for predicted data. No experimental or calculated values are currently available.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. Based on the structures of related compounds, the following interactions can be anticipated:

Hydrogen Bonding: While the imidazole ring itself does not have a traditional hydrogen bond donor, C-H···N and C-H···F interactions are plausible. The hydrogen atoms of the imidazole and phenyl rings can act as weak donors to the nitrogen atom of the imidazole ring and the fluorine atoms of neighboring molecules.

Halogen Bonding: The fluorine atoms on the phenyl ring could potentially participate in halogen bonding, acting as halogen bond acceptors.

π-π Stacking: Aromatic systems like the phenyl and imidazole rings are prone to π-π stacking interactions. These can occur between parallel or offset rings of adjacent molecules and are a significant contributor to the cohesive energy of the crystal lattice. The presence of electron-withdrawing fluorine atoms can influence the nature and strength of these interactions.

Polymorphism and Crystal Engineering of this compound and its Derivatives

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, including imidazole derivatives. The existence of different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and pressure. Each polymorph would exhibit a unique set of intermolecular interactions and, consequently, different physicochemical properties.

Crystal engineering principles could be applied to design and synthesize derivatives of this compound with desired crystal packing and properties. By introducing specific functional groups, it is possible to promote certain intermolecular interactions, such as stronger hydrogen bonds or specific π-π stacking motifs, to control the resulting crystal structure. However, without experimental data on the parent compound, any discussion on its polymorphism and crystal engineering remains speculative.

Theoretical and Computational Investigations

Molecular Dynamics Simulations

Conformational Dynamics and Solvent Effects on 1-(2,3-Difluorophenyl)-1H-imidazole

A comprehensive and authoritative article on this specific compound's computational chemistry profile requires dedicated research that does not appear to be available in the public domain at this time.

Interaction Dynamics in Host-Guest Systems

The interaction of small molecules with host systems, such as cyclodextrins, is crucial for applications in drug delivery and formulation. While specific experimental studies on the inclusion of this compound within cyclodextrin (B1172386) cavities are not extensively documented, theoretical modeling can provide significant insights. The formation of such host-guest complexes is driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding. nih.gov

The efficiency of cyclodextrin encapsulation is influenced by the size and hydrophobicity of both the guest molecule and the cyclodextrin cavity. For instance, the interaction of various cyclodextrins with liposomes has been shown to depend on the length of the fatty acid chain of the phospholipid and the specific type of cyclodextrin used. nih.gov In the case of this compound, the difluorophenyl group provides a hydrophobic segment that could favorably interact with the nonpolar interior of a cyclodextrin, such as β-cyclodextrin. The imidazole (B134444) moiety, with its potential for hydrogen bonding, could interact with the hydroxyl groups at the rim of the cyclodextrin.

Computational studies on fluorescent phospholipids (B1166683) have demonstrated that the nature of the interaction with cyclodextrins is dependent on the specific cyclodextrin species, the fluorescent tag, and the structure of the phospholipid itself. nih.gov These findings underscore the importance of specific structural features in determining the dynamics of host-guest interactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

Prediction of Binding Modes and Affinities with Target Biomolecules

The binding energy, a key output of docking simulations, provides an estimation of the stability of the ligand-protein complex. For a series of 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives docked against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2), binding energies were found to be in the range of -5.49 to -7.20 kcal/mol, indicating stable interactions. researchgate.net It is anticipated that this compound would exhibit similar favorable binding energies with relevant biological targets. The docking process involves preparing the protein structure by removing water molecules and adding polar hydrogens, followed by the generation of multiple binding poses of the ligand within the active site. nih.gov

Ligand-Protein Interaction Profiling of this compound

The interaction profile of a ligand with a protein is characterized by the types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often involved in hydrogen bonding with amino acid residues in the protein's active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

For imidazole-containing compounds, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity. In an analysis of imidazole-containing farnesyltransferase inhibitors, descriptors related to the volume, shape, and polarity of the molecules were found to be important for their biological activity. nih.gov Another study on imidazole derivatives highlighted the significance of steric, electrostatic, and hydrophobic features in their antifungal, anticonvulsant, and anti-inflammatory properties. rjptonline.org

Descriptor TypeInfluence on Activity/PropertyReference
Steric Molecular volume and shape affect binding pocket complementarity. nih.gov
Electronic Polarity and electrostatic fields influence intermolecular interactions. rjptonline.org
Hydrophobic Lipophilicity impacts membrane permeability and binding. rjptonline.org
Topological Molecular connectivity and branching affect overall conformation. nih.gov

Computational Exploration of Photophysical and Nonlinear Optical (NLO) Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and optical properties of molecules.

The photophysical properties of imidazole derivatives, such as their absorption and emission spectra, are influenced by the nature of their substituents. researchgate.net For instance, the introduction of an electron-withdrawing trifluoromethyl group into a phenanthrimidazole ligand leads to a blue shift in its emission spectrum. nih.gov This is attributed to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov The difluoro substitution on the phenyl ring of this compound is also expected to influence its photophysical properties through similar electronic effects.

Nonlinear optical (NLO) materials have applications in technologies like optical computing and data storage. researchgate.net Computational studies on imidazole derivatives have shown that they can possess significant NLO behavior. nih.govniscpr.res.in DFT calculations on various imidazole-containing systems have been used to predict their first hyperpolarizability (β), a measure of the second-order NLO response. acs.orgnih.gov The NLO properties are often related to the extent of intramolecular charge transfer, which can be enhanced by appropriate donor-acceptor substitutions on the molecular framework. The combination of the electron-rich imidazole ring and the electron-withdrawing difluorophenyl group in this compound suggests that it could exhibit interesting NLO properties, a hypothesis that can be rigorously tested through DFT calculations.

PropertyComputational MethodKey Findings for Analogous SystemsReference
Photophysical Properties Time-Dependent DFT (TD-DFT)Substituent effects on absorption/emission wavelengths. researchgate.netnih.gov
Nonlinear Optical Properties DFTPrediction of first hyperpolarizability (β). niscpr.res.inacs.org
Electronic Structure DFTAnalysis of HOMO-LUMO energy gaps. nih.gov

Reactivity and Reaction Mechanisms

Reactivity of the Imidazole (B134444) Nitrogen in 1-(2,3-Difluorophenyl)-1H-imidazole

The imidazole ring in this compound contains two nitrogen atoms, each with distinct electronic properties. The N-1 nitrogen is part of the aromatic system and its lone pair contributes to the π-electron sextet, making it less basic and nucleophilic. nih.gov Conversely, the N-3 nitrogen has a lone pair of electrons in an sp² hybrid orbital, which is more available for reactions with electrophiles. nih.gov

Protonation, Alkylation, and Acylation:

The N-3 nitrogen is the primary site of protonation, alkylation, and acylation. Protonation at N-3 leads to the formation of an imidazolium (B1220033) salt. The basicity of the N-3 nitrogen in this compound is expected to be lower than that of imidazole itself (pKa of the conjugate acid is ~7.0) due to the electron-withdrawing effect of the 2,3-difluorophenyl substituent. wikipedia.org

Alkylation, typically with alkyl halides, and acylation, with acyl chlorides or anhydrides, also occur preferentially at the N-3 position to form N-alkyl or N-acyl imidazolium salts, respectively. These reactions are fundamental to the synthesis of various functionalized imidazole derivatives and ionic liquids. organic-chemistry.org

N-Oxide Formation:

The formation of N-oxides of N-arylimidazoles is also a known transformation, which can further modify the reactivity of the imidazole ring. Oxidation typically occurs at the more nucleophilic N-3 position.

Reactivity of the Difluorophenyl Moiety and its Substituents

The 2,3-difluorophenyl group is an electron-deficient aromatic system due to the high electronegativity of the fluorine atoms. This electronic feature makes the phenyl ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the fluorine substituents.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atoms on the phenyl ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile and the reaction conditions. For instance, in related difluorinated aromatic compounds, the position of nucleophilic attack can be directed by the electronic environment of the ring. Studies on 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) have shown that fluorine atoms can be selectively substituted by nucleophiles. nih.govfigshare.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluorinated Aromatic Compounds

Starting MaterialNucleophileProductReference
2,6-Difluoro-3-(pyridin-2-yl)benzonitrileVarious aminesSubstituted aminobenzonitriles nih.gov
3-Bromo-3,3-difluoropropenePhenylzinc chloride3,3-Difluoro-3-phenylpropene pharm.or.jp

This table presents data for related fluorinated compounds to illustrate the principle of nucleophilic substitution.

Electrophilic and Nucleophilic Substitution Reactions of this compound

Electrophilic Substitution:

The imidazole ring is generally more susceptible to electrophilic attack than the electron-deficient difluorophenyl ring. thieme-connect.de Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur primarily on the imidazole ring, likely at the C-4 or C-5 positions, which are activated by the nitrogen atoms. The presence of the electron-withdrawing difluorophenyl group at N-1 would further deactivate the imidazole ring towards electrophilic attack compared to unsubstituted imidazole.

Nucleophilic Substitution:

As previously discussed, nucleophilic substitution is more likely to occur on the difluorophenyl ring, leading to the displacement of one of the fluorine atoms. The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing substituents. thieme-connect.de

Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including N-arylimidazoles.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govyoutube.comyoutube.com this compound can potentially participate in several types of palladium-catalyzed cross-coupling reactions. For example, the C-H bonds of the imidazole ring can be arylated with aryl halides. Furthermore, if a halogen substituent were present on the difluorophenyl ring, it could undergo Suzuki, Stille, or Heck coupling reactions. A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines, and carbon monoxide has been reported, showcasing a tandem catalytic route to construct complex imidazole structures. rsc.org

Copper-Catalyzed N-Arylation:

The synthesis of N-arylimidazoles, including this compound itself, is often achieved through copper-catalyzed N-arylation of imidazole with an appropriate aryl halide (e.g., 1-bromo-2,3-difluorobenzene (B1273032) or 1-iodo-2,3-difluorobenzene). These reactions, often referred to as Ullmann or Buchwald-Hartwig type couplings, are fundamental in constructing the N-aryl imidazole scaffold. acs.orgresearchgate.net

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions of Imidazoles

Imidazole DerivativeCoupling PartnerCatalyst/ConditionsProductReference
ImidazoleAryl iodidePd(PtBu3)2, COAryl-substituted imidazole rsc.org
ImidazoleAryl halideCuBr, NorfloxacinN-arylimidazole researchgate.net
Substituted ImidazolesAryllead(IV) reagentsCopper(II) acetateN-1 arylated imidazoles acs.org

This table provides examples of metal-catalyzed reactions on the imidazole core to illustrate the types of transformations possible.

Photoreactivity and Photoisomerization Pathways of this compound Related Structures

Photoisomerization and Phototransposition:

Irradiation of phenyl-substituted pyrazoles, which are isomeric to phenylimidazoles, has been shown to lead to phototransposition to the corresponding phenylimidazoles. For example, direct irradiation of 1-methyl-4-phenylpyrazole results in the formation of 1-methyl-4-phenylimidazole. nih.gov This suggests that photoisomerization pathways may exist for N-phenylimidazoles, potentially involving ring-opening and ring-closing sequences.

Photochemical Arylation:

Photochemical reactions can also be employed to synthesize arylimidazoles. For instance, the irradiation of 4(5)-nitro-2-iodoimidazole in the presence of benzene (B151609) leads to the formation of the corresponding 2-phenyl substituted derivative. rsc.org This type of photochemical arylation could potentially be applied to functionalize the imidazole ring of this compound.

Recent research has also explored the photochemical C-H functionalization of imidazopyridines, a related fused heterocyclic system, highlighting the potential for photo-induced alkylation and aminomethylation reactions. mdpi.com

Medicinal Chemistry and Rational Drug Design Principles

1-(2,3-Difluorophenyl)-1H-imidazole as a Privileged Heterocyclic Scaffold

The imidazole (B134444) ring is a five-membered aromatic heterocycle that is a fundamental component in numerous biologically active molecules. jchemrev.comnih.gov Its unique structure, containing two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, making it a versatile pharmacophore. researchgate.netmdpi.com This versatility has led to the classification of the imidazole nucleus as a "privileged structure" in medicinal chemistry, meaning it can serve as a foundation for ligands targeting a wide range of biological targets. jchemrev.commdpi.com

The 1-phenyl-1H-imidazole framework, in particular, offers a robust scaffold for drug design. drugbank.com Attaching a phenyl group to the imidazole ring provides a platform for extensive chemical modification. The introduction of a 2,3-difluoro substitution pattern on the phenyl ring, creating this compound, further refines the properties of this scaffold, enhancing its potential in rational drug design.

Bioisosteric Replacement Strategies Involving Fluorine

Bioisosterism, the substitution of an atom or group with another that has similar properties, is a key strategy for optimizing lead compounds. informahealthcare.comsci-hub.se Fluorine is frequently used as a bioisostere for hydrogen, offering unique advantages in drug design. informahealthcare.comcambridgemedchemconsulting.comnih.gov

Fluorine as a Bioisostere in Imidazole Derivatives

Replacing hydrogen with fluorine can significantly alter a molecule's physicochemical properties. informahealthcare.compsychoactif.org While fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), it is often well-tolerated by biological targets. informahealthcare.com Its high electronegativity, however, exerts a strong electronic influence.

Key effects of fluorine substitution in imidazole derivatives include:

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of adjacent nitrogen atoms, affecting the molecule's charge at physiological pH. sci-hub.secambridgemedchemconsulting.com

Increased Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which can improve a drug's half-life. cambridgemedchemconsulting.com

Altered Lipophilicity: Fluorine substitution can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and excretion. informahealthcare.comsci-hub.se

Impact of Difluorophenyl Substitution on Receptor Binding and Selectivity

The specific placement of two fluorine atoms on the phenyl ring, as seen in this compound, creates a unique electronic and steric profile that can enhance receptor binding and selectivity. This difluorophenyl group can participate in various non-covalent interactions within a receptor's binding site, including hydrogen bonds and dipole interactions. psychoactif.org These interactions, though subtle, can lead to improved binding affinity and greater selectivity for the intended target over other proteins, which is a critical aspect of safe and effective drug design. The positioning of the fluorine atoms is crucial, as different substitution patterns can result in distinct pharmacological activities. informahealthcare.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological effects. mdpi.comnih.gov For analogs of this compound, SAR studies have been vital in identifying the structural features necessary for potent and selective activity.

In the development of enzyme inhibitors, for example, the 1-phenylimidazole (B1212854) scaffold has been extensively modified. drugbank.com Research has demonstrated that the imidazole's N3 atom often coordinates with a metal ion in the enzyme's active site, while the substituted phenyl ring fits into a nearby hydrophobic pocket. The 2,3-difluoro substitution has proven to be particularly effective in some cases, suggesting an optimal fit and favorable electronic interactions.

Table 1: Illustrative SAR Data for Phenyl-Imidazole Analogs as Enzyme Inhibitors

Substitution on Phenyl Ring Relative Inhibitory Potency Rationale for Activity Change
Unsubstituted Moderate Provides a baseline hydrophobic interaction.
2-Fluoro Increased Enhances electronic interactions and may form hydrogen bonds.
2,3-Difluoro High Creates an optimal combination of electronic and steric properties for improved binding.
3,4-Difluoro Moderate to High Alters the molecule's dipole moment and shape, leading to a different binding orientation.
4-Trifluoromethyl Variable Strong electron-withdrawing group, but its larger size may hinder binding.

Note: This table provides a generalized representation of SAR trends. Actual potencies will vary depending on the specific biological target.

Ligand Design and Optimization Based on the this compound Core

The this compound core is a valuable starting point for designing and optimizing new ligands. nih.gov Once a lead compound with this scaffold is identified, medicinal chemists can make targeted modifications to improve its properties. These modifications may include adding substituents to the imidazole or phenyl rings or attaching new side chains to enhance solubility, cell permeability, or target affinity.

Computational tools like molecular docking are often used to guide this process. researchgate.net These methods can predict how a proposed change will affect the ligand's binding, allowing for a more rational approach to drug design.

Molecular Targets and Proposed Mechanisms of Action (Research Focus)

The this compound scaffold has been investigated for its activity against a variety of molecular targets. A primary mechanism of action for many of these derivatives is the inhibition of metalloenzymes, particularly those in the cytochrome P450 (CYP) family. wikipedia.org

Key research areas include:

Cytochrome P450 (CYP) Enzyme Inhibition: Many studies have focused on developing selective inhibitors of CYP enzymes. For instance, derivatives of this scaffold have been explored as potential treatments for prostate cancer by inhibiting CYP17A1, an enzyme involved in androgen production.

Aromatase Inhibition: Aromatase (CYP19A1) is another important CYP enzyme that converts androgens to estrogens. Inhibitors of aromatase are used to treat hormone-dependent breast cancer, and the 1-phenylimidazole scaffold is a known pharmacophore for this target.

The proposed mechanism for CYP inhibition typically involves the N3 atom of the imidazole ring binding to the heme iron in the enzyme's active site. The difluorophenyl ring then occupies a hydrophobic pocket, with the specific substitution pattern influencing the strength and geometry of the interaction, which in turn determines the inhibitor's potency and selectivity.

Enzyme Inhibition Studies

The imidazole ring, often combined with a fluorinated phenyl group, is a common motif in the design of enzyme inhibitors. The fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule, influencing its binding affinity and selectivity for various enzymatic targets.

Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a crucial role in immune tolerance and is a key target in cancer immunotherapy. The 4-phenyl-imidazole (4-PI) scaffold has been identified as a starting point for the development of IDO inhibitors. nih.gov Structural studies have shown that 4-PI binds to the heme iron at the active site of the enzyme. nih.gov

In a study focused on developing more potent IDO inhibitors, derivatives of 4-phenyl-imidazole were synthesized and evaluated. Among these, 4-(2-Fluorophenyl)-1H-imidazole was synthesized and studied. nih.gov While specific inhibition data for this compound was not detailed in the referenced study, the research highlighted that modifications to the phenyl ring are crucial for probing the interior of the active site and can lead to enhanced potency. For instance, the introduction of a thiol group at the para position of the phenyl ring resulted in a six-fold increase in IDO inhibitory potency compared to the parent 4-PI. nih.gov This suggests that the electronic and steric properties of substituents on the phenyl ring, including fluorine atoms, are key determinants of inhibitory activity.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. The 1,2-diarylheterocycle is a common structural feature of selective COX-2 inhibitors.

One study reported on a series of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with a sulfonyl pharmacophore at the para-position of a C-2 phenyl ring. Within this series, a compound featuring a para-fluorophenyl group on the N-1 position was identified as the most potent and selective COX-2 inhibitor. nih.gov Although this compound is structurally more complex than this compound, it underscores the importance of the fluorophenyl-imidazole moiety in achieving selective COX-2 inhibition. Another study introduced imidazopyrazolopyridines as a new class of potent and selective COX-2 inhibitors, further demonstrating the versatility of the imidazole scaffold in this area. mdpi.com

SARS-CoV-2 3CLpro

The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. While specific inhibitors containing the this compound structure are not prominently reported, the general imidazole scaffold has been explored. In the development of covalent inhibitors for SARS-CoV-2 3CLpro, a non-covalent inhibitor with an imidazole moiety was used as a starting point. nih.gov The crystal structure revealed the imidazole ring in proximity to the catalytic cysteine residue, suggesting that replacing it with a covalent warhead could enhance inhibitory potency. nih.gov This highlights the role of the imidazole core in positioning molecules within the enzyme's active site.

Fungal Cytochrome P450

Imidazole-containing compounds are well-known for their antifungal activity, which often stems from the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Several imidazole-based antifungal drugs, such as clotrimazole, miconazole, and ketoconazole, have been shown to be potent but often non-selective inhibitors of various human cytochrome P450 isoforms as well. nih.govresearchgate.netresearchgate.net The imidazole nitrogen atom coordinates with the heme iron of the cytochrome P450 enzyme, leading to inhibition. While specific data on the 2,3-difluorophenyl substitution is scarce, the general principle of P450 inhibition by imidazoles is well-established. nih.govresearchgate.netresearchgate.net

p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibitors are of interest for treating various inflammatory diseases. Tri-substituted imidazoles were among the first classes of p38 MAP kinase inhibitors to be disclosed. nih.gov A study on novel 4-(4'-fluorophenyl)imidazoles described their synthesis and evaluation as selective inhibitors of p38α MAPK, as well as CK1δ and JAK2. nih.gov The kinase selectivity was found to be influenced by the substituents on the imidazole ring. nih.gov

CompoundTarget EnzymeInhibitory Activity (IC50)
Pyrimidine 15 (a 4-(4'-fluorophenyl)imidazole derivative)p38α MAPK250 nM
Pyrimidine 34 (a 4-(4'-fluorophenyl)imidazole derivative)p38α MAPK96 nM
Pyridine 3 (a 4-(4'-fluorophenyl)imidazole derivative)CK1δ89 nM
Pyridin-2-one 31 (a 4-(4'-fluorophenyl)imidazole derivative)JAK262 nM

Receptor Binding and Modulation

The fluorophenyl-imidazole scaffold is also present in compounds designed to interact with various receptors in the central nervous system.

Dopamine (B1211576) D3 Receptor

While no direct binding data for this compound at the Dopamine D3 receptor is available, the broader class of imidazole-containing compounds has been explored for activity at dopamine receptors. The structural features of the ligand, including the substitution pattern on the phenyl ring, are critical for achieving high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes.

Molecular Interactions with Biological Macromolecules

The interactions of fluorinated phenyl-imidazole derivatives are not limited to enzymes and receptors but also extend to other crucial biological macromolecules like DNA and proteins.

DNA

A study on fluorinated imidazole[4,5f] nih.govnih.govphenanthroline derivatives investigated their potential as anticancer agents. nih.gov One of the synthesized compounds was 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline . This compound demonstrated excellent inhibitory effects against the growth of various tumor cells, particularly liver cancer cells, with a very low IC50 value. nih.gov Further investigation revealed that this compound induces apoptosis in cancer cells by triggering DNA damage. nih.gov This finding directly links a molecule containing the 2,3-difluorophenyl-imidazole core to interaction with DNA, suggesting a potential mechanism of action for related compounds.

CompoundTarget Cell LineActivity (IC50)Proposed Mechanism
2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthrolineHepG2 (Liver Cancer)0.29 μMInduces apoptosis via DNA damage

Proteins

The interaction of fluorinated phenyl-imidazole derivatives with proteins has also been studied. For example, the interaction between 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (FPPI) and bovine serum albumin (BSA), a model protein, was investigated using fluorescence spectroscopy. nih.gov The study found that the imidazole derivative has a strong ability to quench the intrinsic fluorescence of BSA by forming a complex, which is stabilized by electrostatic interactions. nih.gov This demonstrates that such compounds can readily bind to proteins, a fundamental aspect of their pharmacokinetic and pharmacodynamic properties.

Applications in Advanced Materials Science

Development of Imidazole-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of imidazole (B134444) derivatives as ligands is a well-established strategy for creating MOFs with tailored properties. Imidazole and its functionalized analogues can act as effective linkers, coordinating to metal centers to form robust and porous frameworks. mdpi.comnih.gov The nitrogen atoms in the imidazole ring serve as excellent coordination sites for a variety of metal ions. wikipedia.org

The use of 1-(2,3-Difluorophenyl)-1H-imidazole as a ligand in MOF synthesis is a promising avenue of research. The difluorophenyl group can influence the electronic properties and the porosity of the resulting MOF. For instance, the fluorine atoms can introduce specific interactions, such as hydrogen bonding or halogen bonding, which can affect the framework's stability and its affinity for certain guest molecules. This could be particularly advantageous for applications in gas storage and separation, where the selective adsorption of molecules is crucial. mdpi.com

Furthermore, imidazole-functionalized MOFs have shown potential as sensors. For example, an imidazole-functionalized MOF was developed for the fluorogenic detection of the herbicide DNOC and the antibacterial agent furaltadone. rsc.org The introduction of the this compound ligand could lead to MOFs with enhanced sensing capabilities, potentially for fluorinated environmental pollutants.

MOF SystemLigandMetal IonPotential Application
Imidazole-Fe-MOFImidazoleFeProton Conduction nih.gov
TIBM-based MOFs1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneAl, Cr, CuCO2 and N2 Capture mdpi.com
Imidazole-functionalized MOFImidazole derivativeNot specifiedHerbicide and Antibacterial Agent Sensing rsc.org

Integration into Optical Materials

The unique electronic characteristics of this compound make it a compelling candidate for integration into advanced optical materials.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is fundamental to technologies like frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) architectures are known to possess significant NLO properties. The imidazole ring can act as part of the π-conjugated bridge, while the difluorophenyl group, with its electron-withdrawing nature, can function as an acceptor.

Research on novel pyrimidine-based imidazole derivatives with D-π-A and D-π-A-π-D structures has shown that their NLO properties can be tuned by modifying the molecular structure. rsc.org These studies revealed that increasing the number of branches and the polarity of solvents can regularly change the linear and nonlinear optical properties. rsc.org By analogy, this compound could be a valuable building block for creating new NLO chromophores. The strategic placement of donor groups on the imidazole ring would complete the D-π-A design, potentially leading to materials with large second-order NLO responses.

Theoretical and experimental studies on similar chalcone (B49325) derivatives have demonstrated that the presence of electron-donating groups and extended π-conjugation significantly affects their third-order NLO responses. doi.org This suggests that derivatives of this compound could also be engineered for third-order NLO applications.

Chromophore TypeKey Structural FeaturesObserved NLO PropertyReference
Pyrimidine Imidazole DerivativesD-π-A and D-π-A-π-DTunable linear and nonlinear optical properties rsc.org
Diformyltriphenylamine Chalcone DerivativesD-π-DThird-order NLO response doi.org

Fluorescent Probes and Sensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The imidazole moiety is a common component of fluorescent sensors due to its ability to coordinate with metal ions and its sensitivity to the local environment. rsc.orgnih.govnih.gov The fluorescence of imidazole-based compounds can be modulated by factors such as pH, solvent polarity, and the presence of metal ions. nih.gov

The development of a fluorescent sensor for imidazole derivatives based on the monomer-dimer equilibrium of a zinc porphyrin complex highlights the potential of using imidazole recognition in sensing applications. nih.gov In another study, a "turn-off" fluorescent sensor for mercury ions was developed using an imidazole-based probe. rsc.org These examples suggest that this compound could be functionalized to create highly selective and sensitive fluorescent probes. The difluoro-phenyl group might enhance the photostability of the probe and influence its photophysical properties, such as the emission wavelength and quantum yield. Furthermore, the fluorine atoms could provide an additional binding site for specific analytes, leading to improved selectivity.

Sensor TypeTarget AnalyteSensing MechanismReference
Imidazole-based probeMercury ionsTurn-off fluorescence rsc.org
Zinc porphyrin complexImidazole derivativesMonomer-dimer equilibrium nih.gov
Imidazole-based fluorophorepHExcited state proton transfer nih.gov

Role in Coordination Chemistry and Catalysis

The imidazole ring is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. wikipedia.org This property has been exploited in the development of numerous catalysts for various organic transformations. The coordination of imidazole derivatives to metal centers can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. rsc.orgnih.gov

For instance, ruthenium complexes bearing imidazolylamine ligands have been shown to be effective catalysts for the reversible dehydrogenation of formic acid and the hydrogenation of CO2 to formic acid. rsc.org The electronic properties of the imidazole ligand were found to play a crucial role in the catalytic performance. The introduction of the electron-withdrawing difluorophenyl group in this compound could significantly impact the electronic nature of the resulting metal complexes, potentially leading to catalysts with enhanced activity or novel reactivity.

Furthermore, iron(III) porphyrin complexes supported on imidazole-functionalized silica (B1680970) gel have been used as catalysts for the oxidation of cyclohexane. unesp.br The coordination of the imidazole moiety to the iron center was found to be critical for the catalytic cycle. unesp.br This suggests that this compound could be employed to create supported catalysts with improved performance and stability.

Catalytic SystemLigand TypeMetalReaction
Ruthenium-imidazolylamine complexesImidazolylamineRutheniumFormic acid dehydrogenation and CO2 hydrogenation rsc.org
Iron(III) porphyrin on imidazole propyl gelImidazoleIronCyclohexane oxidation unesp.br
Chelated deuterohemin complexesImidazole (from histidine)IronPeroxidative oxidations nih.gov

Corrosion Inhibition Mechanisms of Imidazole Derivatives

Corrosion is a major issue affecting the lifespan and reliability of metallic materials. Imidazole derivatives are well-known corrosion inhibitors for various metals and alloys, including mild steel and copper. bldpharm.commdpi.com Their inhibitory effect is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.net

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the nitrogen atoms of the imidazole ring and the metal atoms). The presence of the aromatic imidazole ring and heteroatoms (nitrogen) with lone pair electrons facilitates this adsorption.

The introduction of fluorine atoms in the phenyl ring of this compound is expected to enhance its corrosion inhibition properties. Fluorine is the most electronegative element, and its presence can increase the electron density on the imidazole ring through resonance effects, thereby strengthening the coordination bond with the metal surface. Additionally, the hydrophobic nature of the fluorinated phenyl group can help to repel water molecules from the metal surface, further impeding the corrosion process.

Studies on other imidazole derivatives have shown that their effectiveness as corrosion inhibitors is dependent on their concentration and the nature of the corrosive medium. mdpi.comresearchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.com

InhibitorMetalCorrosive MediumInhibition Mechanism
Imidazole derivative-based ionic liquidsCarbon Steel1% NaCl solutionAdsorption on the metal surface, following Langmuir isotherm mdpi.comresearchgate.net
Imidazole and its derivativesIron0.5 M H2SO4 solutionFormation of self-assembled protective films researchgate.net

Future Directions and Emerging Research Avenues

Novel and Sustainable Synthetic Methodologies for Difluorophenyl Imidazoles

The synthesis of 1-aryl-1H-imidazoles, including difluorophenyl derivatives, traditionally relies on methods like the Ullmann condensation and Buchwald-Hartwig amination. acs.orgwikipedia.orgwikipedia.org These reactions, while effective, often require harsh conditions, expensive catalysts, and environmentally challenging solvents. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Key areas of development include:

Catalyst Innovation: The development of more active and robust palladium and copper catalysts is a primary focus. For instance, the use of specific ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to facilitate the copper-catalyzed N-arylation of imidazole (B134444) under milder conditions. organic-chemistry.org Future work will likely explore the use of even more efficient and recyclable catalysts, potentially including nano-catalysts or enzyme-based systems, to reduce the environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate the synthesis of imidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijsrtjournal.comnih.gov This approach is being explored for the synthesis of various substituted imidazoles and is a promising avenue for the rapid and efficient production of 1-(2,3-difluorophenyl)-1H-imidazole and its analogs.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of fluorinated imidazoles could lead to more efficient and reproducible manufacturing processes.

Green Solvents and Reagents: A major push in synthetic chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. Research into the use of ionic liquids, supercritical fluids, or even water as reaction media for the synthesis of difluorophenyl imidazoles is an active area of investigation. frontiersin.org

Synthetic Method Key Features Potential Improvements
Ullmann Condensation Copper-catalyzed C-N bond formation. wikipedia.orgMilder reaction conditions, use of more efficient and recyclable copper catalysts. organic-chemistry.org
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling. wikipedia.orgDevelopment of more active and air-stable palladium catalysts, broader substrate scope. organic-chemistry.org
Microwave-Assisted Synthesis Accelerated reaction rates, higher yields. ijsrtjournal.comOptimization for large-scale production, combination with other green chemistry principles.

Integration of Advanced Computational Approaches in Rational Drug Design

Computational chemistry is playing an increasingly vital role in the design and discovery of new drugs based on the imidazole scaffold. nih.gov For this compound, computational approaches can accelerate the identification of promising therapeutic targets and optimize the molecular structure for improved efficacy and safety.

Future research in this area will likely involve:

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be generated based on the structural features of known active imidazole derivatives. nih.govdovepress.com These models can then be used to screen large compound libraries to identify new molecules with a high probability of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of imidazole derivatives and their biological activity. nih.gov This allows for the prediction of the activity of novel compounds and the rational design of more potent analogs.

Molecular Docking and Dynamics Simulations: These techniques can predict how this compound and its derivatives bind to specific biological targets, such as enzymes or receptors. acs.orgnih.gov This information is crucial for understanding the mechanism of action and for designing molecules with improved binding affinity and selectivity.

ADME-Tox Prediction: In silico models are being developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of drug candidates at an early stage of development. nih.gov This can help to reduce the failure rate of drugs in later clinical trials.

Computational Technique Application in Drug Design Example from Imidazole Research
Pharmacophore Modeling Virtual screening, identifying key interaction features. dovepress.comDiscovery of triaryl-substituted imidazoles as G-quadruplex ligands. nih.gov
QSAR Predicting biological activity, guiding lead optimization.Design of novel imidazole-1,2,3-triazole hybrids with anticancer activity. nih.gov
Molecular Docking Predicting binding modes and affinities to biological targets. nih.govRationalizing the inhibitory activity of halogenated pyrazole-imidazole derivatives. nih.gov

Multitarget Ligand Design Based on the this compound Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in the development of multi-target ligands – single molecules that can modulate multiple biological targets simultaneously. nih.gov The imidazole scaffold, with its versatile binding properties, is well-suited for this approach. nih.gov

Future research will likely focus on:

Kinase Inhibition: Many imidazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. ijsrtjournal.comnih.gov The this compound scaffold could be elaborated to create potent inhibitors of multiple kinases involved in cancer progression.

Enzyme and Receptor Modulation: Imidazole-based compounds have shown inhibitory activity against a range of enzymes, including microsomal enzymes and nitric oxide synthase. nih.govnih.gov By combining the imidazole core with other pharmacophores, it may be possible to design molecules that inhibit key enzymes while also interacting with other relevant receptors.

Dual-Action Drugs: An emerging strategy is to design molecules that combine two different therapeutic actions. For example, a compound could be designed to have both anticancer and anti-inflammatory properties, which could be particularly beneficial in treating cancers with a strong inflammatory component.

Exploration of New Biological Activities and Therapeutic Modalities

While imidazole derivatives are well-known for their anticancer and antifungal activities, emerging research is uncovering a wider range of potential therapeutic applications. nih.govresearchgate.net

Future exploration will likely include:

Antiviral Activity: The imidazole scaffold is a component of several antiviral drugs, and new derivatives are continuously being investigated for their potential to treat a variety of viral infections. nih.gov

Neurodegenerative Diseases: Some imidazole derivatives have shown promise as agents for the treatment of neurodegenerative diseases by targeting enzymes like cyclooxygenase (COX). researchgate.net The unique electronic properties of the difluorophenyl group may enhance the ability of these compounds to cross the blood-brain barrier.

Parasitic Diseases: Imidazole-based compounds have demonstrated activity against a range of parasites, and the this compound scaffold could serve as a starting point for the development of new antiparasitic drugs. nih.gov

Therapeutic Area Potential Target/Mechanism Relevance of Difluorophenyl Imidazole
Oncology Kinase inhibition, DNA binding. ijsrtjournal.comnih.govThe fluorine atoms can enhance binding affinity and metabolic stability.
Infectious Diseases Enzyme inhibition in microbes and viruses. nih.govBroad-spectrum antimicrobial and antiviral potential.
Neurology Modulation of enzymes like COX and nNOS. nih.govresearchgate.netPotential for treating neuroinflammation and neurodegeneration.

Development of Imidazole-Based Chemo- and Biosensors

The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding makes it an excellent building block for the development of chemical sensors. mdpi.comnih.gov The introduction of fluorine atoms can further modulate the electronic properties of the imidazole ring, potentially leading to sensors with enhanced sensitivity and selectivity.

Future research in this area is expected to focus on:

Fluorescent Sensors: Imidazole derivatives can be designed to exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or anions. nih.govrsc.orgscispace.com These fluorescent chemosensors can be used for the sensitive and selective detection of these species in various samples.

Electrochemical Sensors: The imidazole moiety can be incorporated into electrodes to create electrochemical sensors for the detection of a wide range of molecules. acs.orgmdpi.com The redox properties of the imidazole ring can be exploited to generate an electrical signal in response to the presence of the target analyte.

Biosensors: Imidazole-based compounds can be functionalized with biological recognition elements, such as enzymes or antibodies, to create highly specific biosensors. These sensors can be used for the detection of disease biomarkers or other biologically important molecules.

Sensor Type Sensing Mechanism Potential Analytes
Fluorescent Chemosensor Fluorescence quenching or enhancement upon analyte binding. nih.govrsc.orgMetal ions (e.g., Hg²⁺), anions (e.g., CN⁻). rsc.orgscispace.com
Electrochemical Sensor Changes in electrochemical properties upon interaction with analyte. acs.orgBiologically relevant molecules, environmental pollutants. mdpi.com
Biosensor Specific binding of a biorecognition element to the target.Disease biomarkers, pathogens.

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